Cas no 2329050-17-9 (trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine)

Technical Introduction: trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine is a fluorinated cyclobutylamine derivative characterized by its unique structural motif combining a cyclobutyl ring with a trifluoroethoxy substituent. This compound is of interest in medicinal and agrochemical research due to the enhanced metabolic stability and lipophilicity imparted by the trifluoroethoxy group. The trans-configuration ensures stereochemical specificity, which is critical for selective binding in target applications. Its amine functionality provides a versatile handle for further derivatization, making it a valuable intermediate in the synthesis of biologically active molecules. The compound’s rigid cyclobutyl scaffold may also contribute to conformational restraint in drug design, potentially improving potency and selectivity.
trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine structure
2329050-17-9 structure
Product Name:trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine
CAS No:2329050-17-9
MF:C6H10F3NO
MW:169.144912242889
MDL:MFCD31714618
CID:4774555
Update Time:2026-02-26

trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine Chemical and Physical Properties

Names and Identifiers

    • SB35760
    • trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine
    • Rel-(1r,3r)-3-(2,2,2-trifluoroethoxy)cyclobutan-1-amine
    • MDL: MFCD31714618
    • Inchi: 1S/C6H10F3NO/c7-6(8,9)3-11-5-1-4(10)2-5/h4-5H,1-3,10H2
    • InChI Key: RSVHNGCPXVHYMP-UHFFFAOYSA-N
    • SMILES: FC(COC1CC(C1)N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 130
  • XLogP3: 0.9
  • Topological Polar Surface Area: 35.2

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trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine Suppliers

Amadis Chemical Company Limited
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(CAS:2329050-17-9)trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine
Order Number:A1032605
Stock Status:in Stock
Quantity:1g/5g/500mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:49
Price ($):2060.0/7539.0/1403.0
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Additional information on trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine

Professional Introduction to trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine (CAS No. 2329050-17-9)

The compound trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine, identified by the CAS number 2329050-17-9, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of derivatives that exhibit promising biological activities, making it a subject of intense research interest. The unique structural features of this molecule, particularly the presence of a cyclobutylamine moiety and a 2,2,2-trifluoro-ethoxy group, contribute to its distinctive chemical and pharmacological properties.

In recent years, the development of novel pharmaceutical agents has been heavily influenced by the demand for compounds that offer improved efficacy and reduced side effects. The trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine structure presents an intriguing combination of functional groups that have been strategically designed to enhance its interaction with biological targets. The fluorine atoms in the 2,2,2-trifluoro-ethoxy group not only increase the lipophilicity of the molecule but also contribute to its metabolic stability, which are critical factors in drug design.

The cyclobutylamine ring in this compound adds another layer of complexity and functionality. Cycloalkylamines are known for their ability to modulate enzyme activity and receptor binding, making them valuable in the development of drugs targeting neurological and cardiovascular diseases. The trans configuration of the cyclobutylamine group further influences the spatial orientation of the molecule, which can impact its binding affinity and selectivity.

Recent studies have highlighted the potential of fluorinated amines as key structural elements in drug molecules. The incorporation of fluorine atoms can lead to enhanced binding interactions with biological targets due to their ability to form strong hydrogen bonds and increase electronic density. This property has been exploited in the design of various therapeutic agents, including those targeting cancer and inflammatory diseases. The trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine compound exemplifies this trend by combining a fluorinated ethoxy group with a cyclobutylamine moiety.

The synthesis of trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoroethoxy group necessitates specialized synthetic techniques to handle the reactivity of fluorinated intermediates. Advances in synthetic methodologies have enabled researchers to more efficiently produce complex fluorinated compounds like this one, facilitating further exploration of their pharmacological potential.

In terms of biological activity, preliminary studies on trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine have shown promising results in several therapeutic areas. Its ability to interact with specific enzymes and receptors suggests potential applications in treating conditions such as hypertension and neurodegenerative disorders. Additionally, the structural features that enhance metabolic stability make it a candidate for oral administration, which could improve patient compliance compared to injectable therapies.

The compound's unique properties also make it an attractive scaffold for further derivatization and optimization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its biological activity and pharmacokinetic profile. This flexibility is crucial in drug development pipelines where iterative design and testing are essential for identifying lead compounds with optimal properties.

The role of computational chemistry in understanding the behavior of complex molecules like trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine cannot be overstated. Molecular modeling techniques allow researchers to predict how these compounds will interact with biological targets at the atomic level. This information is invaluable for guiding experimental efforts and reducing the time required to develop new drugs. By integrating experimental data with computational insights, scientists can more effectively explore the therapeutic potential of novel compounds.

The future prospects for trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine are bright given its unique structural features and promising biological activity. As research continues to uncover new applications for fluorinated amines and cycloalkylamines, this compound is likely to play an important role in the development of next-generation pharmaceuticals. Its synthesis and characterization will continue to be refined through ongoing studies aimed at optimizing its pharmacological properties.

In conclusion, trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine (CAS No. 2329050-17-9) represents a significant contribution to the field of pharmaceutical chemistry. Its innovative structure combines functional groups that enhance both its chemical stability and biological activity. As research progresses,this compound is poised to make substantial impacts in various therapeutic areas,offering hope for new treatments that are more effective and better tolerated by patients.

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Amadis Chemical Company Limited
(CAS:2329050-17-9)trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine
A1032605
Purity:99%/99%/99%
Quantity:1g/5g/500mg
Price ($):2060.0/7539.0/1403.0
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